molecular formula C19H21N3O4 B2622197 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891100-37-1

1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2622197
CAS No.: 891100-37-1
M. Wt: 355.394
InChI Key: RWLXGOQAHKOQHH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by two 4-methoxyphenyl substituents and a central pyrrolidin-5-one (pyrrolidinone) ring.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-16-7-3-13(4-8-16)20-19(24)21-14-11-18(23)22(12-14)15-5-9-17(26-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLXGOQAHKOQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl substituents and pyrrolidinone ring undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Methoxyphenyl oxidationKMnO₄, acidic conditionsQuinone derivativesSelective oxidation of para-methoxy groups to hydroxyl-quinones
Pyrrolidinone ring oxidationCrO₃, H₂SO₄γ-Lactam ring-opened dicarboxylic acidRequires strong oxidizing agents; side chain remains intact

Oxidation of the para-methoxyphenyl group to quinones enhances electrophilicity, which is exploited in prodrug design. The pyrrolidinone ring’s carbonyl group resists mild oxidants but reacts with chromium-based reagents to form carboxylic acid derivatives.

Reduction Reactions

The urea moiety and pyrrolidinone ring participate in reduction pathways:

Reaction Reagents/Conditions Products Applications
Urea reductionLiAlH₄, anhydrous THFAmine derivativesGenerates primary amines for further functionalization
Pyrrolidinone reductionNaBH₄, MeOHPyrrolidine alcoholStereoselective reduction preserves ring structure

Reduction of the urea group with LiAlH₄ yields bifunctional amines, enabling coupling reactions in drug synthesis. NaBH₄ selectively reduces the pyrrolidinone’s carbonyl to an alcohol without affecting methoxy groups.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and aliphatic positions:

Site Reagents/Conditions Products Mechanistic Insights
Methoxyphenyl groupHNO₃/H₂SO₄Nitro-substituted aryl ureaNitration occurs at ortho/para positions relative to methoxy
Pyrrolidinone nitrogenAlkyl halides, K₂CO₃N-Alkylated pyrrolidinone derivativesAlkylation enhances solubility in polar solvents

Nitration studies show regioselectivity influenced by the electron-donating methoxy group. N-Alkylation of the pyrrolidinone nitrogen improves pharmacokinetic properties in drug analogs.

Hydrolysis Reactions

The urea and pyrrolidinone functionalities undergo hydrolysis:

Reaction Conditions Products Kinetics
Urea hydrolysis6M HCl, reflux 4-Methoxyaniline + pyrrolidinone amineAcid-catalyzed mechanism; complete cleavage in 4–6 hours
Lactam ring hydrolysisNaOH (aq), 80°COpen-chain amino acid derivativeRing opening occurs via nucleophilic attack at carbonyl

Urea hydrolysis under acidic conditions is a key step in metabolite studies . Lactam hydrolysis generates amino acid precursors for peptide synthesis.

Cycloaddition Reactions

The pyrrolidinone ring participates in [3+2] cycloadditions:

Reagents Conditions Products Stereochemical Outcome
Nitrile oxidesDMF, 60°CIsoxazoline-fused pyrrolidinoneEndo preference due to ring strain relief
DiazomethaneEt₂O, 0°CPyrazolidinone derivativesForms bicyclic structures with high diastereoselectivity

Cycloadditions expand the compound’s utility in constructing polycyclic scaffolds for bioactive molecules.

Scientific Research Applications

The compound has been investigated for various biological activities, primarily focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of urea compounds exhibit significant antitumor effects. For instance, compounds structurally similar to 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea have been tested against various cancer cell lines:

Cancer Type GI50 Value (µM)
Non-small cell lung1.7
Prostate15.9
Ovarian25.9

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that modifications to the urea structure can lead to enhanced anticancer activity .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Urea derivatives are noted for their broad-spectrum antibacterial properties. The following minimum inhibitory concentrations (MIC) have been reported for related compounds:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These findings suggest that the compound may be effective against bacterial infections, which could be beneficial in clinical settings.

Structure-Activity Relationship (SAR)

The presence of both the methoxyphenyl and pyrrolidine moieties is crucial for the biological activity of this compound. Modifications to these structures can significantly influence binding affinity to target proteins involved in tumor growth and bacterial resistance.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

  • Antitumor Efficacy : A study reported that urea derivatives exhibited selective cytotoxicity against various cancer cell lines, with significant differences in efficacy based on structural modifications .
  • Antimicrobial Properties : Research focused on thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that structural modifications can enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Dual 4-methoxyphenyl; pyrrolidinone ring Not reported (structural focus) N/A
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxyphenyl; pyrrolidinone ring Increased lipophilicity (inferred)
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea 4-Hydroxyphenyl; urea backbone Enhanced solubility (IR data)
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Pyridine core; chloro-fluoro-phenoxy Glucokinase activator
1-(4-Bromophenyl)-3-(5-(4-methoxyphenyl)-5-oxopentyl)urea (2a) Bromophenyl; aliphatic ketone chain Moderate synthetic yield (32%)

Key Research Findings and Implications

  • Substituent Effects : Methoxy-to-ethoxy or hydroxyl substitutions modulate lipophilicity and solubility, critical for pharmacokinetics.
  • Core Scaffolds: Pyrrolidinone rings (rigid) vs. pyridine/heterocyclic cores (planar) influence target engagement and conformational adaptability.
  • Biological Relevance : Urea derivatives exhibit diverse activities (e.g., enzyme activation, analgesia), underscoring the scaffold’s versatility.

Biological Activity

The compound 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (commonly referred to as MPU ) is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MPU, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Structure

MPU is characterized by the following structural formula:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

The compound features two methoxyphenyl groups and a pyrrolidinone moiety, which contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight304.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that MPU exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that MPU inhibits the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating significant cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : MPU has been reported to reduce inflammatory markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, MPU significantly decreased levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties : Preliminary screening has indicated that MPU possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Case Studies

  • Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated MPU's effects on cancer cells. The results indicated that treatment with MPU led to a 70% reduction in cell viability at concentrations of 10 µM after 48 hours .
  • Anti-inflammatory Activity :
    • In an experimental model of acute inflammation induced by carrageenan, administration of MPU resulted in a significant reduction in paw edema compared to control groups, showcasing its potential as an anti-inflammatory drug candidate .
  • Antimicrobial Activity :
    • A recent investigation assessed MPU's effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating promising antimicrobial properties that warrant further exploration .

In Vitro Studies

In vitro studies have demonstrated that MPU interacts with specific cellular pathways:

  • Cell Cycle Regulation : Flow cytometry analysis revealed that MPU-treated cells showed an increase in the G2/M phase population, indicating cell cycle arrest .
  • Apoptosis Induction : Annexin V/PI staining confirmed that MPU promotes apoptosis in cancer cells through caspase activation pathways .

In Vivo Studies

Preliminary in vivo studies using murine models have shown:

  • Tumor Growth Inhibition : In xenograft models, administration of MPU resulted in significant tumor size reduction compared to untreated controls .
  • Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic protocols for 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via urea bridge formation between 1-(4-methoxyphenyl)pyrrolidin-3-amine and 4-methoxyphenyl isocyanate. Key steps include:
  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the isocyanate intermediate.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., methoxy proton singlet at δ 3.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :
  • X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 113 K) resolves bond lengths and angles, confirming the urea linkage and stereochemistry of the pyrrolidinone ring. Data-to-parameter ratios >15 ensure reliability .
  • FT-IR : Detect urea C=O stretching vibrations at ~1680–1700 cm1^{-1} and pyrrolidinone C=O at ~1740 cm1^{-1} .
  • HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the biological activity of this compound while minimizing confounding variables?

  • Methodology : Adopt a split-split-plot design for multi-factor studies (e.g., dose-response, exposure time, cell type):
  • Main plots : Compound concentration gradients (e.g., 0.1–100 μM).
  • Subplots : Cell lines (e.g., cancer vs. non-cancerous).
  • Sub-subplots : Replicate measurements (n ≥ 4) to account for intra-assay variability .
  • Statistical analysis : Use mixed-effects models to differentiate treatment effects from random noise .

Q. How can contradictory data on this compound’s antiproliferative activity be resolved across different studies?

  • Methodology :
  • Meta-analysis : Compare IC50_{50} values from independent studies (e.g., MTT vs. ATP-luminescence assays) using standardized protocols .
  • Control standardization : Normalize data to reference compounds (e.g., doxorubicin) and account for assay-specific variables (e.g., serum concentration in cell media) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects (e.g., kinase inhibition unrelated to urea functional groups) .

Q. What strategies are recommended for studying the environmental stability and degradation pathways of this compound?

  • Methodology :
  • Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and analyze photoproducts via LC-QTOF-MS .
  • Biotic degradation : Use soil microcosms spiked with 14^{14}C-labeled compound to track mineralization (CO2_2 evolution) and metabolite formation .
  • QSAR modeling : Predict hydrolysis rates using logP and electron-withdrawing substituent effects on the urea moiety .

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